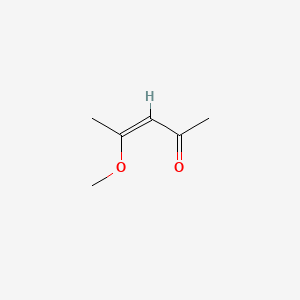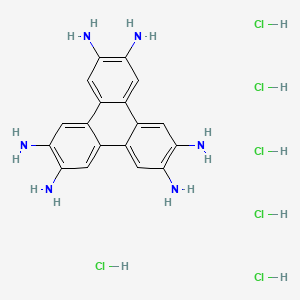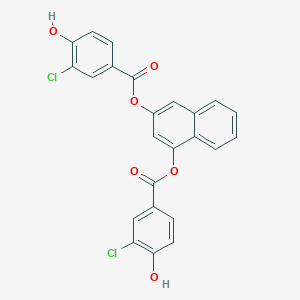
Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) is a complex organic compound characterized by its unique structure, which includes a naphthalene core and two chloro-4-hydroxybenzoate groups attached at the 1 and 3 positions of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) typically involves the reaction of naphthalene-1,3-diol with chloro-4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions: Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3-diyl bis(3-chloro-4-carboxylate) under controlled conditions.
Reduction: Reduction reactions can be performed to convert the chloro groups to hydroxyl groups, resulting in naphthalene-1,3-diyl bis(3-hydroxy-4-hydroxybenzoate).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Naphthalene-1,3-diyl bis(3-chloro-4-carboxylate)
Reduction: Naphthalene-1,3-diyl bis(3-hydroxy-4-hydroxybenzoate)
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: In chemistry, Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and chemical compounds.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules or as a probe in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism by which Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways.
相似化合物的比较
Naphthalene-1,2-diyl bis(3-chloro-4-hydroxybenzoate)
Naphthalene-1,4-diyl bis(3-chloro-4-hydroxybenzoate)
Naphthalene-2,6-diyl bis(3-chloro-4-hydroxybenzoate)
Uniqueness: Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) is unique due to its specific positioning of the chloro-4-hydroxybenzoate groups on the naphthalene ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3-chloro-4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2O6/c25-18-10-14(5-7-20(18)27)23(29)31-16-9-13-3-1-2-4-17(13)22(12-16)32-24(30)15-6-8-21(28)19(26)11-15/h1-12,27-28H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBTWBNCPASUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C=C3)O)Cl)OC(=O)C4=CC(=C(C=C4)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
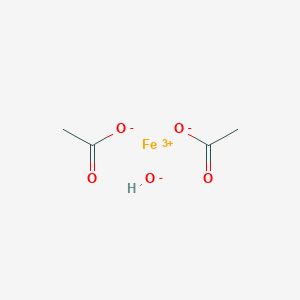
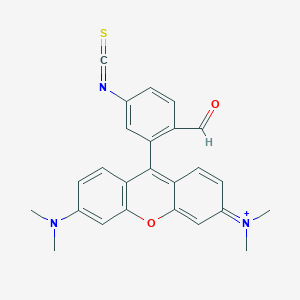
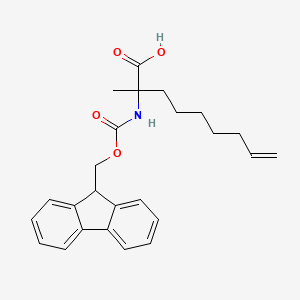
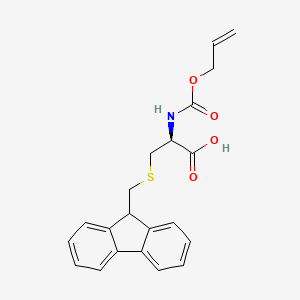
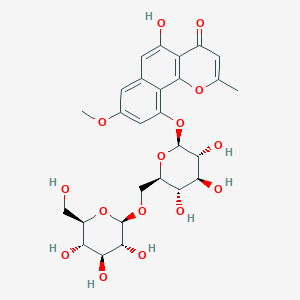
![4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-](/img/structure/B8086185.png)
![Benzoic acid, 4-[(2-chloroacetyl)methylamino]-](/img/structure/B8086206.png)
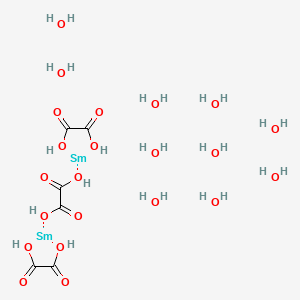
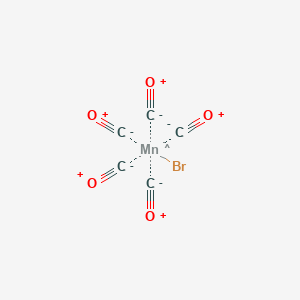
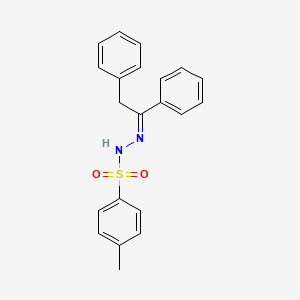
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8086240.png)
![dichloromethane;N-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B8086249.png)
